4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone
Description
4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group attached to a substituted phenyl ring. The compound features a methoxy (-OCH₃) group at the 4' position and a methyl (-CH₃) group at the 3' position, which influence its electronic and steric properties. The molecular formula is inferred to be C₁₀H₉F₃O₂ (molecular weight ≈ 218.17), combining features from analogs like 3′-methyl-2,2,2-trifluoroacetophenone (C₉H₇F₃O, MW 188.15) and 4'-methoxy derivatives .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxy-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-5-7(3-4-8(6)15-2)9(14)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQDIOQETYWJRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505331 | |
| Record name | 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75822-11-6 | |
| Record name | 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75822-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Followed by Trifluoromethylation
This classical approach involves acylation of a methoxy- and methyl-substituted aromatic compound (such as anisole derivatives) with trifluoroacetylating agents.
- Starting Materials: 4-Methoxy-3-methylbenzene derivatives.
- Reagents: Trifluoroacetic anhydride or trifluoroacetyl chloride.
- Catalysts: Lewis acids such as aluminum chloride (AlCl3).
- Conditions: Controlled temperature to avoid side reactions, typically under anhydrous conditions.
- Outcome: Introduction of the trifluoroacetyl group at the 1-position relative to the aromatic ring.
This method is well-documented in the literature, including a synthesis reported in the Journal of Medicinal Chemistry (1986) where 4'-Methoxy-2,2,2-trifluoroacetophenone was prepared from 4-methoxyphenylmagnesium bromide and trifluoroacetic anhydride.
Palladium-Catalyzed Trifluoroacylation of Arylboronic Acids
A modern and efficient method involves palladium-catalyzed coupling of arylboronic acids with fluorothioacetates to introduce the trifluoroacetyl group.
- Starting Materials: 3-Methoxyphenylboronic acid (or substituted analogs).
- Reagents: Ethanethioic acid, 2,2,2-trifluoro-, S-(1,1-dimethylethyl) ester.
- Catalysts: Pd2(dba)3·CHCl3 (1 mol%), copper(I) thiophene-2-carboxylate (CuTC), and trifuran-2-yl-phosphane (TFP).
- Solvent: Tetrahydrofuran (THF).
- Conditions: Stirring at 30 °C for 18 hours under inert atmosphere in a sealed tube.
- Workup: Dilution with ethyl acetate, washing with ammonia solution and saturated sodium chloride, drying over anhydrous sodium sulfate, and purification by silica gel chromatography.
- Yield: Approximately 68% reported.
This method offers mild reaction conditions and good selectivity, suitable for sensitive functional groups.
Grignard Reagent Approach
Another approach involves the reaction of 4-methoxy-3-methylphenylmagnesium bromide with trifluoroacetylating agents.
- Starting Materials: 4-Methoxy-3-methylphenylmagnesium bromide (prepared from the corresponding bromide and magnesium).
- Reagents: Trifluoroacetic anhydride or trifluoroacetyl chloride.
- Conditions: Anhydrous environment, low temperature to control reactivity.
- Outcome: Formation of the trifluoroacetophenone derivative.
- Advantages: Direct introduction of trifluoroacetyl group with good regioselectivity.
- References: This method is referenced in chemical property databases and synthesis literature.
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 4-Methoxy-3-methylbenzene derivatives | Trifluoroacetic anhydride, AlCl3 | Anhydrous, controlled temp | Moderate | Well-established, scalable | Requires Lewis acid, harsh conditions |
| Pd-Catalyzed Trifluoroacylation | 3-Methoxyphenylboronic acid | Pd2(dba)3·CHCl3, CuTC, TFP, fluorothioacetate | 30 °C, 18 h, inert atmosphere | ~68 | Mild conditions, good selectivity | Requires expensive catalysts |
| Grignard Reagent Method | 4-Methoxy-3-methylphenylmagnesium bromide | Trifluoroacetic anhydride | Anhydrous, low temp | Good | Direct, regioselective | Sensitive to moisture, handling issues |
- The palladium-catalyzed method is favored for its mild reaction conditions and compatibility with various functional groups, making it suitable for complex molecule synthesis.
- Friedel-Crafts acylation remains a classical and cost-effective method but may suffer from side reactions and requires careful control of reaction parameters.
- The Grignard reagent approach provides a straightforward route but demands strict anhydrous conditions and careful handling of reactive intermediates.
- Purity of the final product is typically high (>99%) when proper purification steps such as silica gel chromatography and washing are employed.
- Safety considerations include handling trifluoroacetylating agents and organometallic reagents under controlled conditions with appropriate personal protective equipment due to their irritant and reactive nature.
The preparation of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone can be achieved through several synthetic routes, each with distinct advantages and challenges. The choice of method depends on the scale, available starting materials, and desired purity. Modern palladium-catalyzed trifluoroacylation offers a promising approach for efficient and selective synthesis, while classical Friedel-Crafts and Grignard methods remain valuable for their accessibility and directness.
Chemical Reactions Analysis
4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as copper(I) oxide, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and applications based on the evidence:
Physical and Chemical Properties
- Boiling Points: 4'-Methyl-2,2,2-trifluoroacetophenone boils at 70–72°C (15 mmHg) , while 2,2,2-trifluoroacetophenone has a lower molecular weight (174.13) and higher volatility.
- Solubility: Methoxy groups generally enhance solubility in polar solvents, contrasting with chloro analogs (e.g., 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone), which are more lipophilic .
Biological Activity
4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone (commonly referred to as Trifluoroacetophenone) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10F3O
- IUPAC Name : 4-methoxy-3-methyl-2,2,2-trifluoroacetophenone
- Molecular Weight : 232.19 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings from the literature.
Anti-inflammatory Activity
Research indicates that compounds similar to trifluoroacetophenone exhibit significant anti-inflammatory properties. For instance:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : A study demonstrated that derivatives of trifluoroacetophenone reduced inflammation in murine models by downregulating NF-kB signaling pathways.
Anticancer Activity
Trifluoroacetophenone has shown promise in cancer research:
- Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : In vitro studies on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that treatment with trifluoroacetophenone resulted in a dose-dependent decrease in cell viability with an IC50 value around 25 µM.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 and NF-kB signaling | |
| Anticancer | Induction of apoptosis via caspase activation | |
| Antioxidant | Scavenging free radicals |
The biological effects of this compound can be attributed to several mechanisms:
- Cytokine Modulation : The compound modulates levels of pro-inflammatory cytokines, leading to reduced inflammation.
- Apoptotic Pathways : It activates intrinsic apoptotic pathways in cancer cells.
- Antioxidant Properties : The trifluoromethyl group enhances the compound's ability to scavenge reactive oxygen species (ROS).
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects :
- Conducted on a murine model, the study found that administration of trifluoroacetophenone significantly reduced paw swelling induced by carrageenan.
- Results indicated a reduction in TNF-alpha levels post-treatment.
-
Study on Anticancer Properties :
- A series of experiments on human breast cancer cell lines showed that trifluoroacetophenone treatment led to G1 phase arrest and increased apoptotic markers.
- Flow cytometry analysis confirmed increased annexin V binding in treated cells.
Q & A
Q. Q1. What are the optimal synthetic routes for 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone, and how do reaction conditions influence yield?
A1. The synthesis of trifluoroacetophenone derivatives typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, trifluoromethylation can be achieved via copper-mediated cross-coupling reactions under inert atmospheres. Key parameters include:
- pH control : Maintain a slightly acidic environment (pH 4–6) to stabilize intermediates and minimize side reactions .
- Catalysts : Use Cu(I) or Pd-based catalysts for trifluoromethyl group introduction, as these enhance regioselectivity .
- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) or column chromatography with ethyl acetate/hexane mixtures improves purity .
Yield optimization requires balancing stoichiometry (e.g., 1:1.2 molar ratio of aryl precursor to trifluoroacetyl chloride) and temperature (60–80°C for 12–24 hours).
Q. Q2. How can spectroscopic methods (NMR, IR, MS) distinguish this compound from structural analogs?
A2. Key spectral markers:
- ¹H NMR : The methoxy group (–OCH₃) appears as a singlet at δ 3.8–4.0 ppm. The methyl group (–CH₃) on the aromatic ring shows upfield (δ 2.2–2.5 ppm) due to shielding by the trifluoromethyl group .
- ¹⁹F NMR : A distinct triplet for –CF₃ at δ -60 to -70 ppm (J = 10–12 Hz) confirms trifluoromethylation .
- IR : Strong C=O stretch at ~1680 cm⁻¹ and C–F vibrations at 1100–1250 cm⁻¹ .
- MS : Molecular ion peak at m/z 246 (C₁₁H₁₁F₃O₂) with fragmentation patterns indicating loss of –OCH₃ (–31 Da) and –CF₃ (–69 Da) .
Q. Q3. What role do the methoxy and trifluoromethyl groups play in the compound’s reactivity?
A3.
- Methoxy (–OCH₃) : Acts as an electron-donating group, directing electrophilic substitution to the para position. It also enhances solubility in polar solvents (e.g., DMSO, acetone) .
- Trifluoromethyl (–CF₃) : Strong electron-withdrawing effect stabilizes intermediates in nucleophilic aromatic substitution. It increases metabolic stability in bioactive derivatives .
Advanced Research Questions
Q. Q4. How can computational modeling predict the regioselectivity of reactions involving this compound?
A4. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict reaction pathways:
- Electrophilic attack : The trifluoromethyl group lowers the LUMO energy at the meta position, favoring substitution there despite the methoxy group’s para directing effect .
- Solvent effects : PCM (Polarizable Continuum Model) simulations show acetone stabilizes charged intermediates better than toluene, aligning with experimental yields .
Q. Q5. How should researchers address contradictions in reported synthetic yields or spectroscopic data?
A5. Contradictions often arise from impurities or varying analytical conditions. Mitigation strategies include:
- Reproducibility checks : Validate methods using certified reference materials (e.g., NIST standards) .
- Advanced chromatography : Use HPLC with a C18 column (ACN/water gradient) to separate isomers or byproducts .
- Multi-lab validation : Collaborate to standardize protocols, as seen in RIFM safety assessments for structurally similar acetophenones .
Q. Q6. What are the applications of this compound in developing bioactive molecules?
A6. The trifluoromethyl group enhances bioavailability and target binding. Examples include:
Q. Q7. What stability challenges arise during storage, and how can they be mitigated?
A7. The compound is sensitive to:
- Light : UV exposure degrades the methoxy group; store in amber vials at –20°C .
- Moisture : Hydrolysis of –CF₃ occurs in humid conditions; use desiccants like silica gel .
- Long-term stability : Periodic NMR analysis (every 6 months) monitors degradation, with >95% purity required for experimental consistency .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
